N-Boc Gatifloxacin N-Oxide

Catalog No.
S14410926
CAS No.
M.F
C24H30FN3O7
M. Wt
491.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc Gatifloxacin N-Oxide

Product Name

N-Boc Gatifloxacin N-Oxide

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxidopiperazin-1-ium-1-yl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C24H30FN3O7

Molecular Weight

491.5 g/mol

InChI

InChI=1S/C24H30FN3O7/c1-13-12-28(33,9-8-26(13)23(32)35-24(2,3)4)19-17(25)10-15-18(21(19)34-5)27(14-6-7-14)11-16(20(15)29)22(30)31/h10-11,13-14H,6-9,12H2,1-5H3,(H,30,31)

InChI Key

DLXQPHMNMSCWQK-UHFFFAOYSA-N

Canonical SMILES

CC1C[N+](CCN1C(=O)OC(C)(C)C)(C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-]

N-Boc Gatifloxacin N-Oxide is a chemical compound derived from Gatifloxacin, a fluoroquinolone antibiotic. The full chemical name is 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid N-oxide, with a molecular formula of C24_{24}H30_{30}F N3_3O7_7 and a molecular weight of approximately 491.509 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during

N-Boc Gatifloxacin N-Oxide can undergo various chemical transformations. Notably, it can be oxidized to yield Gatifloxacin N-Oxide using suitable oxidizing agents. The presence of the N-oxide functional group enhances its reactivity, allowing it to participate in hydrogen bonding and other interactions that are significant in biological systems .

Example Reactions:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or other mild oxidants.
  • Deprotection: Removal of the Boc group can be accomplished using acids like trifluoroacetic acid, leading to the active form of Gatifloxacin N-Oxide.

N-Boc Gatifloxacin N-Oxide exhibits biological activities similar to those of Gatifloxacin, primarily acting as an antibacterial agent. The N-oxide moiety enhances its pharmacological properties, potentially increasing its efficacy against bacterial strains by altering its interaction with bacterial enzymes and receptors .

Mechanism of Action:

The compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair. The presence of the N-oxide may enhance binding affinity due to improved hydrogen bonding capabilities .

The synthesis of N-Boc Gatifloxacin N-Oxide involves several steps, typically starting from Gatifloxacin or its derivatives. One common method includes:

  • Protection: The amine group of Gatifloxacin is protected with a Boc group to prevent unwanted reactions.
  • Oxidation: The protected compound is then subjected to oxidation conditions to introduce the N-oxide functionality.
  • Purification: The resulting product is purified through methods such as chromatography.

This multi-step synthesis allows for the selective formation of the desired compound while minimizing side reactions .

Research indicates that compounds like N-Boc Gatifloxacin N-Oxide interact significantly with biological macromolecules, particularly proteins involved in bacterial resistance mechanisms. Studies focusing on the interaction between this compound and various enzymes have shown that its N-oxide group enhances binding affinity, potentially leading to improved antibacterial activity .

Key Findings:

  • Enhanced hydrogen bonding interactions due to the N-oxide functionality.
  • Potential for allosteric modulation of enzyme activity through conformational changes induced by binding.

N-Boc Gatifloxacin N-Oxide shares similarities with several other compounds within the fluoroquinolone class and related heterocycles. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
GatifloxacinFluoroquinoloneBroad-spectrum antibacterial activity
CiprofloxacinFluoroquinoloneStrong activity against Gram-negative bacteria
LevofloxacinFluoroquinoloneEnhanced potency against Streptococcus pneumoniae
MoxifloxacinFluoroquinoloneExtended spectrum including anaerobic bacteria
NorfloxacinFluoroquinoloneOlder generation fluoroquinolone with less potency

Uniqueness of N-Boc Gatifloxacin N-Oxide

N-Boc Gatifloxacin N-Oxide's unique attribute lies in its protective Boc group combined with the biologically active N-oxide moiety, which may enhance pharmacokinetic properties and provide insights into structure-activity relationships in drug design.

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

491.20677847 g/mol

Monoisotopic Mass

491.20677847 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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